

Ro 31-9790: A Technical Target Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ro 31-9790	
Cat. No.:	B15574629	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-9790 is a synthetic, broad-spectrum hydroxamic acid-based inhibitor of matrix metalloproteinases (MMPs) and other related enzymes.[1] This technical guide provides an indepth overview of the target profile of **Ro 31-9790**, summarizing its inhibitory activity, detailing relevant experimental methodologies, and visualizing its mechanism of action. The compound has been instrumental in elucidating the roles of metalloproteinases in various physiological and pathological processes, including inflammation, cell migration, and tissue remodeling.

Core Target Profile: Matrix Metalloproteinase Inhibition

Ro 31-9790 is a potent inhibitor of several members of the matrix metalloproteinase (MMP) family, a group of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Its broad-spectrum activity extends to various MMP subtypes, including collagenases, gelatinases, and stromelysins.[2] Additionally, **Ro 31-9790** has been shown to inhibit the activity of ADAM17 (a disintegrin and metalloproteinase 17), also known as Tumor Necrosis Factor- α Converting Enzyme (TACE).[1][2]

The primary mechanism of action involves the hydroxamic acid moiety of **Ro 31-9790** chelating the active site zinc ion within the metalloproteinase, thereby competitively inhibiting its enzymatic activity.[3] This inhibition prevents the cleavage of a wide range of substrates, including extracellular matrix proteins and cell surface molecules.

Quantitative Inhibitory Profile

The inhibitory potency of **Ro 31-9790** has been quantified against various targets using in vitro enzyme assays and cell-based models. The following tables summarize the available IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Table 1: Inhibitory Activity (IC50) of Ro 31-9790 against Matrix Metalloproteinases

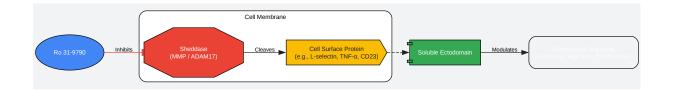
Target MMP	IC50 Range (nM)	Reference(s)
MMP-1 (Interstitial Collagenase)	2 - 200	[2]
MMP-2 (Gelatinase A)	2 - 200	[2]
MMP-3 (Stromelysin 1)	2 - 200	[2]
MMP-8 (Neutrophil Collagenase)	2 - 200	[2]
MMP-9 (Gelatinase B)	2 - 200	[2]
MMP-14 (MT1-MMP)	2 - 200	[2]
MMP-17 (MT4-MMP)	2 - 200	[2]

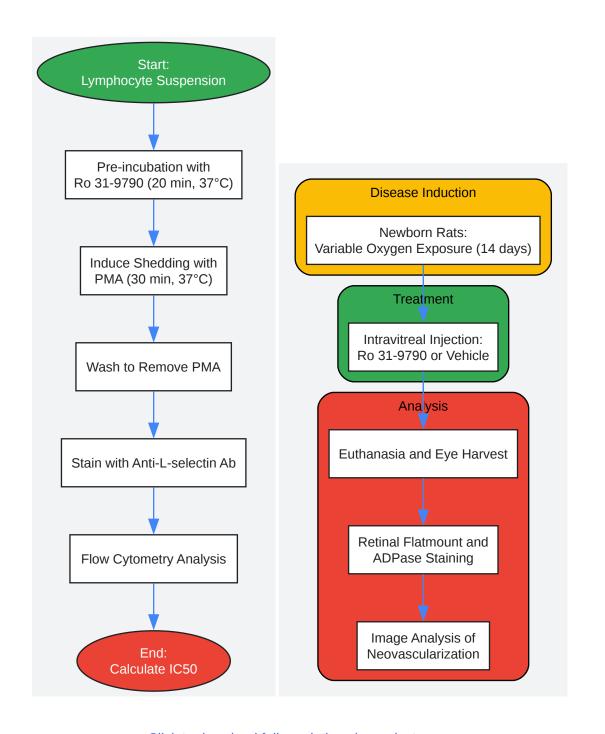
Table 2: Inhibitory Activity (Ki) of **Ro 31-9790** against Select MMPs

Target MMP	Ki (nM)	Reference(s)
MMP-2	5.2	[4]
MMP-9	10.4	[4]

Note: The Ki values are cited in the reference from a personal communication.

Table 3: Cell-Based Inhibitory Activity (IC50) of Ro 31-9790 on Protein Shedding




Shedding Event	Cell Type	IC50 (μM)	Reference(s)
L-selectin Shedding	Mouse Lymphocytes	4.82 ± 0.75	[5][6]
L-selectin Shedding	Jurkat T cells	1.16 ± 0.27	[5][6]
L-selectin Shedding	Human Lymphocytes	0.70 ± 0.06	[5][6]
L-selectin Shedding	Human Monocytes	4.47 ± 1.27	[5][6]
L-selectin Shedding (ATP-induced)	B-CLL Lymphocytes	82.5 ± 38.0	[7]
TNF-α Shedding	Human Monocytes	0.38 ± 0.05	[5][6]
CD23 Shedding (ATP-induced)	B-CLL Lymphocytes	5.7 ± 4.1	[7]

Signaling Pathways and Mechanism of Action

Ro 31-9790's inhibition of MMPs and ADAM17 has significant downstream effects on cellular processes such as adhesion, migration, and proliferation. A key mechanism is the prevention of "shedding" of cell surface proteins.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ectodomain shedding of L1 adhesion molecule promotes cell migration by autocrine binding to integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Ro 31-9790: A Technical Target Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574629#whatis-ro-31-9790-s-target-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com